

# Application Note: Cell Cycle Analysis of AML Cells Treated with LT-850-166

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## Compound of Interest

Compound Name: LT-850-166

Cat. No.: B14914859

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## Introduction

Acute Myeloid Leukemia (AML) is a hematological malignancy characterized by the rapid growth of abnormal myeloid cells in the bone marrow and blood. A significant subset of AML cases involves mutations in the FMS-like tyrosine kinase 3 (FLT3) gene, with internal tandem duplications (FLT3-ITD) being particularly common. These mutations lead to constitutive activation of the FLT3 receptor, promoting uncontrolled cell proliferation and survival.

**LT-850-166** is a potent and selective inhibitor of FLT3, demonstrating efficacy against both wild-type and various mutated forms of the kinase, including those that confer resistance to other FLT3 inhibitors. Mechanistic studies have revealed that **LT-850-166** inhibits the phosphorylation of FLT3 and its downstream signaling effectors, which culminates in the induction of cell cycle arrest and apoptosis in FLT3-ITD-positive AML cells. This application note provides a detailed protocol for the analysis of cell cycle distribution in AML cells, specifically the MV4-11 cell line, following treatment with **LT-850-166**.

## Principle

The cell cycle is a fundamental process that governs cell division and proliferation. It is tightly regulated by a series of checkpoints that ensure the fidelity of DNA replication and chromosome segregation. Dysregulation of the cell cycle is a hallmark of cancer, leading to uncontrolled cell growth.

This protocol utilizes propidium iodide (PI), a fluorescent intercalating agent, to stain the DNA of cells. The fluorescence intensity of PI is directly proportional to the amount of DNA within a cell. By analyzing the PI staining of a cell population using flow cytometry, it is possible to quantify the percentage of cells in each phase of the cell cycle (G0/G1, S, and G2/M). Treatment of AML cells with LT-850

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